Computed Lipophilicity (LogP) Comparison: Cyclopropylacetyl vs. Branched-Alkyl Analogs
The target compound exhibits a computed LogP of -0.0975, which is substantially lower than the predicted LogP values for its closest commercially available branched-alkyl analogs. This lower lipophilicity is a direct consequence of the cyclopropylacetyl group's reduced carbon count and unique electronic properties compared to isobutyryl and isovaleryl substituents . The LogP value of -0.0975 falls within the optimal range (1.0–3.5) for blood-brain barrier penetration, but at the lower boundary, suggesting superior aqueous solubility and reduced plasma protein binding compared to more lipophilic analogs [1]. This difference is critical for researchers selecting a building block for CNS-targeted library synthesis, where excessive lipophilicity correlates with higher metabolic clearance and promiscuous off-target binding [1].
| Evidence Dimension | Computed LogP (octanol-water partition coefficient) |
|---|---|
| Target Compound Data | LogP = -0.0975 (ChemBioDraw Ultra 14.0 prediction) |
| Comparator Or Baseline | 1-(4-(Azetidin-3-yl)piperazin-1-yl)-2,3-dimethylbutan-1-one (CAS 1490146-32-1): predicted LogP ~1.5–2.0 based on +3 carbon atoms (Hansch-Leo fragment constant of ~0.5 per CH₂/CH₃) [2] |
| Quantified Difference | Estimated ΔLogP ≈ 1.6–2.1 units lower for the cyclopropylacetyl analog |
| Conditions | In silico prediction using ChemBioDraw Ultra 14.0; fragment-based estimation using Hansch-Leo π constants for alkyl substituents |
Why This Matters
A LogP difference of >1.5 units translates to a predicted >30-fold difference in octanol-water partitioning, directly affecting aqueous solubility, formulation behavior, and CNS penetration potential — a decisive factor when selecting a building block for neuroscience-focused library synthesis.
- [1] Pajouhesh H, Lenz GR. Medicinal chemical properties of successful central nervous system drugs. NeuroRx. 2005;2(4):541–553. doi:10.1602/neurorx.2.4.541 View Source
- [2] Hansch C, Leo A, Hoekman D. Exploring QSAR: Hydrophobic, Electronic, and Steric Constants. American Chemical Society; 1995. Fragment constants for alkyl groups. View Source
